1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid
CAS No.: 496778-02-0
Cat. No.: VC21425608
Molecular Formula: C10H12BrNO4S2
Molecular Weight: 354.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496778-02-0 |
|---|---|
| Molecular Formula | C10H12BrNO4S2 |
| Molecular Weight | 354.2g/mol |
| IUPAC Name | 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H12BrNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) |
| Standard InChI Key | YALGRHPGPRVWRS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Introduction
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C10H12BrNO4S2 and a molecular weight of 354.24 g/mol . Its IUPAC name is 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid. This compound is of interest in various scientific research fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in organic synthesis.
Synthesis and Preparation
The synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid typically involves several steps, starting with the preparation of 5-bromothiophene-2-sulfonamide. This sulfonamide is then reacted with piperidine-4-carboxylic acid under specific conditions to form the desired compound. Industrial production may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Biological Activities and Applications
This compound has been investigated for its potential biological activities, including:
-
Antibacterial Activity: Similar piperidine derivatives have shown significant antibacterial properties, inhibiting the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus.
-
Enzyme Inhibition: It has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, suggesting applications in treating conditions associated with enzyme dysregulation.
-
Anticancer Potential: The compound's structure suggests it may possess anticancer properties, with similar derivatives inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| This Compound | Moderate to Strong | Strong | Induces Apoptosis |
| 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid | Not Specified | Not Specified | Not Specified |
| 5-Bromothiophene-2-sulfonamide | Not Specified | Not Specified | Not Specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume